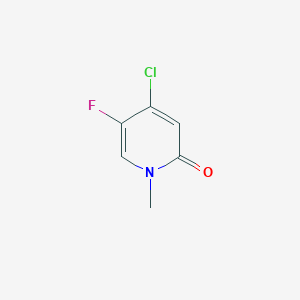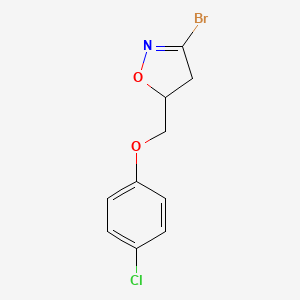![molecular formula C17H16N2O2S B11783069 3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783069.png)
3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It features a biphenyl group attached to a pyrazole ring, with an ethylsulfonyl group at the 4-position of the pyrazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 4-bromo-1,1’-biphenyl with ethylsulfonyl hydrazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydrazine attacks the bromine-substituted biphenyl, forming the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine, while nucleophilic substitution may involve reagents like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The biphenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfonyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Ethylsulfonyl)-1H-pyrazole: Lacks the biphenyl group, making it less hydrophobic.
3-(Phenyl)-4-(ethylsulfonyl)-1H-pyrazole: Similar but with a single phenyl group instead of a biphenyl group.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of both the biphenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. The biphenyl group enhances hydrophobic interactions, while the ethylsulfonyl group can participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Formule moléculaire |
C17H16N2O2S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-ethylsulfonyl-5-(4-phenylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C17H16N2O2S/c1-2-22(20,21)16-12-18-19-17(16)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,19) |
Clé InChI |
ZAIUGVBCXQEGPZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11783037.png)
![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)





